

Characterization of Neotuberostemonone: A Spectroscopic Approach

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Compound of Interest

Compound Name: *Neotuberostemonone*

Cat. No.: *B14802363*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of **Neotuberostemonone**, a significant alkaloid isolated from the roots of *Stemona tuberosa*. The structural elucidation of this natural product relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document compiles the key data into a structured format to facilitate its use in research and drug development endeavors.

Spectroscopic Data Summary

The definitive characterization of **Neotuberostemonone** is achieved through the detailed analysis of its spectroscopic signatures. The following tables summarize the quantitative data obtained from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy.

Technique	Key Data Points
High-Resolution Mass Spectrometry (HRMS)	Molecular Formula: C ₂₂ H ₃₁ NO ₅
Infrared (IR) Spectroscopy	Characteristic Absorptions (cm ⁻¹): Carbonyl groups, hydroxyl groups, C-N and C-O bonds.
¹ H Nuclear Magnetic Resonance (NMR)	Chemical shifts (δ) and coupling constants (J) for each proton.
¹³ C Nuclear Magnetic Resonance (NMR)	Chemical shifts (δ) for each carbon atom.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental procedures. The following sections detail the methodologies typically employed for the characterization of **Neotuberostemonone**.

Isolation of Neotuberostemonone

Neotuberostemonone is a known alkaloid that has been isolated from the roots of *Stemona* species. The general procedure involves extraction of the plant material with a suitable solvent, followed by a series of chromatographic separations to purify the target compound.

Spectroscopic Analysis

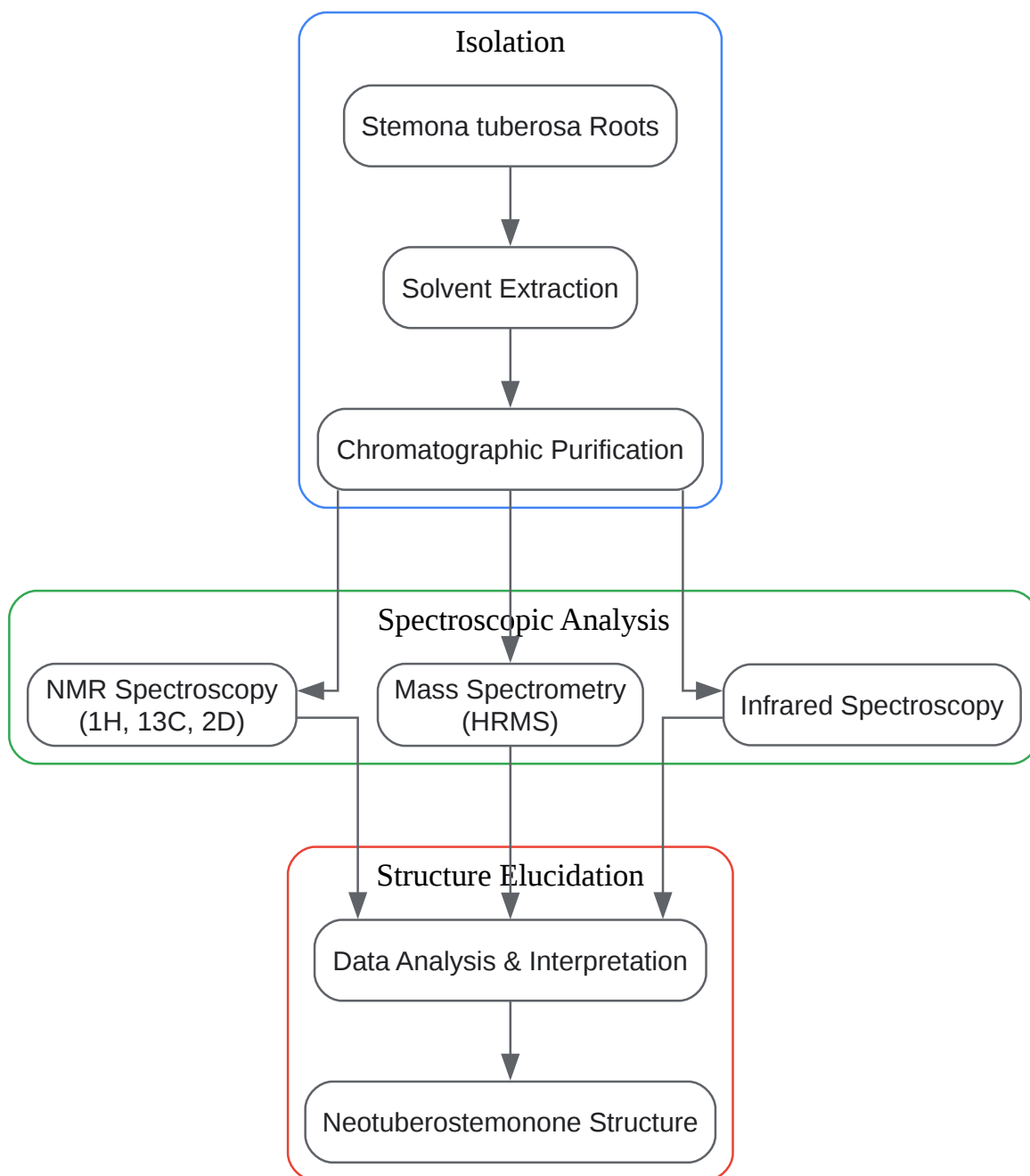
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Samples are typically dissolved in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) with tetramethylsilane (TMS) as the internal standard. Standard pulse sequences are used to acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data.

Mass Spectrometry (MS): High-resolution mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. This technique provides the accurate mass of the molecular ion, which is crucial for determining the elemental composition.

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample is typically prepared as a thin film on a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum reveals the presence of key functional groups within the molecule.

Visualization of the Characterization Workflow

The logical flow of the experimental process for characterizing **Neotuberostemonone** can be visualized as follows:



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*Experimental workflow for the characterization of **Neotuberostemonone**.*

Disclaimer: As of the last update, specific, publicly available, tabulated ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **Neotuberostemonone** could not be located in the searched scientific

literature. The information provided herein is based on general knowledge of the characterization of similar natural products. Researchers are advised to consult the primary literature that first reported the isolation and structure elucidation of **Neotuberostemonone** for the complete and original data.

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